molecular formula C15H21N3O B458020 N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B458020
M. Wt: 259.35g/mol
InChI Key: VMEHOYNDAQNPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method includes the reaction of 2-adamantylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate coupling conditions. This reaction often employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups attached to the adamantane core.

    Substitution: The compound can participate in substitution reactions, particularly at the adamantane or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of therapeutic agents.

    Industry: The compound’s stability and unique structural properties make it useful in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of N5-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the pyrazole ring can interact with various enzymes and receptors. The exact molecular pathways involved depend on the specific biological activity being studied, but common targets include viral proteins, cancer cell receptors, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also features an adamantane moiety.

    Rimantadine: Another antiviral drug similar to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, it also contains an adamantane structure.

Uniqueness

N~5~-(2-ADAMANTYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of the adamantane moiety with the pyrazole ring, which can confer distinct biological activities and pharmacokinetic properties

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35g/mol

IUPAC Name

N-(2-adamantyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H21N3O/c1-18-13(2-3-16-18)15(19)17-14-11-5-9-4-10(7-11)8-12(14)6-9/h2-3,9-12,14H,4-8H2,1H3,(H,17,19)

InChI Key

VMEHOYNDAQNPKW-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2C3CC4CC(C3)CC2C4

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2C3CC4CC(C3)CC2C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.